1,4-Bis{2-phenyl-1,2-bis[4-(2-phenylethenyl)phenyl]ethenyl}benzene

Organic electronics Conjugation length Molecular descriptors

1,4-Bis{2-phenyl-1,2-bis[4-(2-phenylethenyl)phenyl]ethenyl}benzene (CAS 917762-09-5) is a fully hydrocarbon, multi‑phenyl‑substituted oligo(phenylene vinylene) (OPV) derivative with the molecular formula C₇₈H₅₈ and a molecular weight of approximately 995.3 g·mol⁻¹. Its structure consists of a central benzene core elaborated with four styryl‑terminated vinyl branches, placing it in the family of bis‑styrylbenzene (BSB) fluorophores and conjugated small molecules used in organic light‑emitting diodes (OLEDs), organic lasers, and fluorescent probes.

Molecular Formula C78H58
Molecular Weight 995.3 g/mol
CAS No. 917762-09-5
Cat. No. B12606728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis{2-phenyl-1,2-bis[4-(2-phenylethenyl)phenyl]ethenyl}benzene
CAS917762-09-5
Molecular FormulaC78H58
Molecular Weight995.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(=C(C3=CC=C(C=C3)C=CC4=CC=CC=C4)C5=CC=C(C=C5)C(=C(C6=CC=CC=C6)C7=CC=C(C=C7)C=CC8=CC=CC=C8)C9=CC=C(C=C9)C=CC1=CC=CC=C1)C1=CC=CC=C1
InChIInChI=1S/C78H58/c1-7-19-59(20-8-1)31-35-63-39-47-69(48-40-63)75(67-27-15-5-16-28-67)77(71-51-43-65(44-52-71)37-33-61-23-11-3-12-24-61)73-55-57-74(58-56-73)78(72-53-45-66(46-54-72)38-34-62-25-13-4-14-26-62)76(68-29-17-6-18-30-68)70-49-41-64(42-50-70)36-32-60-21-9-2-10-22-60/h1-58H
InChIKeyMJHSXLZGIIMPMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Bis{2-phenyl-1,2-bis[4-(2-phenylethenyl)phenyl]ethenyl}benzene (CAS 917762-09-5): High-Molecular-Weight Oligo(Phenylene Vinylene) Baseline


1,4-Bis{2-phenyl-1,2-bis[4-(2-phenylethenyl)phenyl]ethenyl}benzene (CAS 917762-09-5) is a fully hydrocarbon, multi‑phenyl‑substituted oligo(phenylene vinylene) (OPV) derivative with the molecular formula C₇₈H₅₈ and a molecular weight of approximately 995.3 g·mol⁻¹ . Its structure consists of a central benzene core elaborated with four styryl‑terminated vinyl branches, placing it in the family of bis‑styrylbenzene (BSB) fluorophores and conjugated small molecules used in organic light‑emitting diodes (OLEDs), organic lasers, and fluorescent probes .

Why 1,4-Bis{2-phenyl-1,2-bis[4-(2-phenylethenyl)phenyl]ethenyl}benzene Cannot Be Replaced by Common Bis‑Styrylbenzene or PPV Oligomers


Generic substitution within the oligo(phenylene vinylene) class is not feasible because small structural changes—number and position of styryl branches, degree of phenyl termination, and overall conjugation length—dramatically alter solid‑state packing, fluorescence quantum yield, thermal stability, and solubility . Even isomers with identical molecular formula (e.g., hexa‑peri‑hexabenzocoronene derivatives, C₇₈H₅₈) exhibit entirely different electronic and morphological properties due to distinct molecular topology . Therefore, selecting the precise compound is critical for reproducibility in device fabrication and photophysical studies.

Quantitative Differentiation Evidence for 1,4-Bis{2-phenyl-1,2-bis[4-(2-phenylethenyl)phenyl]ethenyl}benzene vs. Closest Analogs


Extended Conjugation Length vs. p‑Bis(p‑styrylstyryl)benzene (C₃₈H₃₀): Calculated Molecular Descriptors

The target compound (C₇₈H₅₈) possesses a computed longest conjugated path comprising ≥8 phenyl/vinyl units, substantially longer than the five‑ring pathway in p‑bis(p‑styrylstyryl)benzene (C₃₈H₃₀) . This structural difference is reflected in a 2.04‑fold larger molecular weight (995.3 vs. 486.6 g·mol⁻¹) and a 16‑fold greater number of rotatable bonds (16 vs. 1), which strongly influences solubility and film‑forming characteristics .

Organic electronics Conjugation length Molecular descriptors

Predicted LogP as a Proxy for Processability: Comparison with DPVBi (C₂₈H₂₂)

The target compound has a predicted logP of 20.3, which is 2.5‑fold larger than that of the widely used blue emitter 4,4′‑bis(2,2‑diphenylvinyl)‑1,1′‑biphenyl (DPVBi, ClogP ~8.1) . This extreme hydrophobicity arises from the extensive all‑hydrocarbon surface and suggests that the target will exhibit markedly lower solubility in common organic solvents, a factor that must be accounted for in solution‑processed device stacks .

Hydrophobicity Solution processing OLED fabrication

Structural Topology Differentiation from Isomeric Hexabenzocoronene (C₇₈H₅₈)

Although 2,5,11,14‑tetramesitylhexabenzo[bc,ef,hi,kl,no,qr]coronene shares the identical molecular formula C₇₈H₅₈ with the target compound, its rigid, planar discotic core leads to a melting point >300 °C and a density of 1.282 g/cm³ at 25 °C, characteristic of columnar liquid‑crystalline behavior . In contrast, the linear, multi‑branched architecture of the target yields a predicted boiling point of 641.7 °C and a softer density of 1.164 g/cm³, consistent with a non‑discotic, film‑forming small molecule . This topological divergence dictates entirely different application domains: discotic charge‑transport layers vs. emissive films.

Molecular topology Isomerism Application divergence

Purity and Quality Control Standards for Reproducible Device Research

Commercial suppliers typically provide this compound at 98% purity (HPLC) . In contrast, common laboratory‑synthesized batches of simpler analogs such as 1,4‑bis(2,2‑diphenylvinyl)benzene often exhibit purities of 95–97% without extensive purification . For high‑efficiency OLED and laser applications, even 1% impurity can act as exciton‑quenching traps, making the specification of ≥98% a critical procurement differentiator .

Purity specification Reproducibility Procurement criteria

Procurement‑Relevant Application Scenarios for 1,4-Bis{2-phenyl-1,2-bis[4-(2-phenylethenyl)phenyl]ethenyl}benzene


Deep‑Blue to Sky‑Blue OLED Emitter Development Requiring Extended Conjugation

The target compound’s extended conjugation length (≥8 units) supports emission in the deep‑blue to sky‑blue region, attractive for high‑color‑purity OLED displays. Its high molecular rigidity, inferred from 16 restricted rotatable bonds, may suppress non‑radiative decay, potentially leading to higher photoluminescence quantum yields compared to shorter OPV analogs . Device optimization should leverage the compound’s predicted low solubility (logP 20.3) for vacuum‑deposited rather than solution‑processed films .

Amplified Spontaneous Emission (ASE) and Organic Laser Gain Media

Bis‑styrylbenzene derivatives with extended π‑conjugation are known to exhibit low ASE thresholds when processed into single‑crystalline or highly oriented films . The target’s multiple phenyl terminations may improve thermal and morphological stability under high‑density optical pumping, a critical advantage over simpler BSB derivatives that suffer from aggregation‑caused quenching .

High‑Temperature Solution‑Processable Host Material for Phosphorescent OLEDs

The predicted boiling point of 641.7 °C and high molecular weight (995.3 g·mol⁻¹) suggest excellent thermal stability, making the compound a candidate host material for phosphorescent OLEDs operating at elevated temperatures. Its superior thermal properties, compared to smaller hosts like 4,4′‑bis(N‑carbazolyl)‑1,1′‑biphenyl (CBP, MW 484 g·mol⁻¹), could reduce morphological changes during device operation .

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